4-(1-Methoxyethyl)piperidine hydrochloride
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Overview
Description
4-(1-Methoxyethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxyethyl)piperidine hydrochloride typically involves the reaction of 4-piperidone with methoxyethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methoxyethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of 4-(1-Methoxyethyl)piperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(1-Methoxyethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyethyl)piperidine hydrochloride
- 1-(3-Methoxypropyl)piperidine-4-amine
- 4-Methylpiperidine-2-carboxylate hydrochloride
Uniqueness
4-(1-Methoxyethyl)piperidine hydrochloride is unique due to its specific methoxyethyl substitution at the piperidine ring, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity compared to other piperidine derivatives, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
4-(1-methoxyethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(10-2)8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H |
InChI Key |
KMQMCNLBOZZQMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCNCC1)OC.Cl |
Origin of Product |
United States |
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